Ethyl 4-ethyl-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 233.27 g/mol. This compound is classified as a pyrazole derivative, which is part of a larger group of heterocyclic compounds. The IUPAC name indicates its structural features, including ethyl and methyl substituents on the pyrazolo ring.
The synthesis of ethyl 4-ethyl-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate typically involves multi-step organic reactions. Specific methods may include:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. Techniques such as chromatography may be employed for purification.
The molecular structure can be represented using various notations:
CCOC(=O)C1=NN2C=C(C)N=C(CC)C2=C1InChI=1S/C12H15N3O2/c1-4-16-12(15)8-5-9(13)10(14-8)7(3)6-11(12)2/h5-7H,4H2,1-3H3The compound contains a pyrazole ring fused with another nitrogen-containing ring, contributing to its unique chemical properties. The presence of ethyl and methyl groups on the pyrazole enhances its reactivity and solubility in organic solvents.
Ethyl 4-ethyl-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate can undergo various chemical reactions, including:
These reactions are influenced by factors such as solvent choice, temperature, and concentration of reactants. The reactivity profile makes it suitable for further functionalization in organic synthesis.
The mechanism by which ethyl 4-ethyl-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate exerts its effects in biological systems involves interactions at the molecular level. It may act as a ligand for specific receptors or enzymes, influencing biochemical pathways.
Key chemical properties include:
Relevant data indicates that the compound's stability is contingent upon storage conditions and exposure to light and moisture .
Ethyl 4-ethyl-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate has potential applications in:
CAS No.: 1254-35-9
CAS No.: 75-04-7
CAS No.:
CAS No.: 2128735-28-2
CAS No.: 39015-77-5